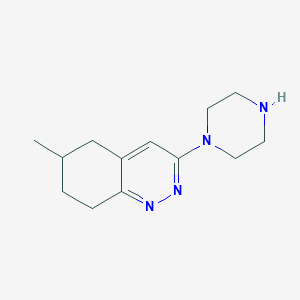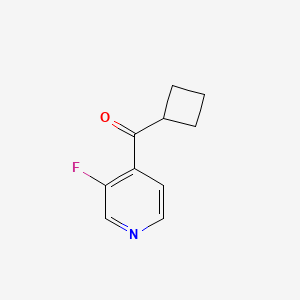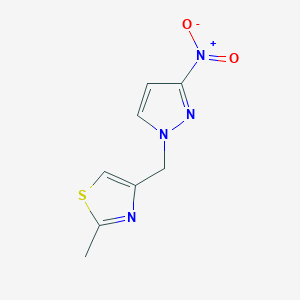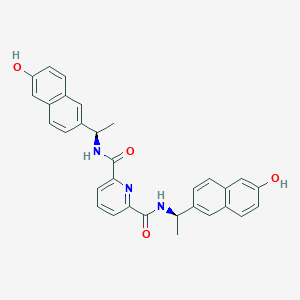
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of a piperazine moiety and a methyl group further enhances its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzylamine with 1,3-diketones can lead to the formation of the cinnoline core, which is then further functionalized to introduce the piperazine and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exerts its effects is largely dependent on its interaction with molecular targets. The piperazine moiety allows it to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the observed biological effects. For instance, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
- 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline
- 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline
Comparison: While these compounds share structural similarities with 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, the presence of different ring systems (quinoline or isoquinoline) can lead to variations in their chemical and biological properties. The unique cinnoline core in this compound may confer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H20N4 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
6-methyl-3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C13H20N4/c1-10-2-3-12-11(8-10)9-13(16-15-12)17-6-4-14-5-7-17/h9-10,14H,2-8H2,1H3 |
Clé InChI |
JGFSGAXOSQOWPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=NN=C(C=C2C1)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)
![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)






